molecular formula C12H15N3O4S B13318475 2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide

2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B13318475
M. Wt: 297.33 g/mol
InChI Key: YSCJXOBOCPJONA-UHFFFAOYSA-N
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Description

2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound with the molecular formula C12H15N3O4S This compound is notable for its unique structure, which includes a nitro group, a tetrahydropyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of benzene to introduce the nitro group. This is followed by the sulfonation of the benzene ring to attach the sulfonamide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

2-nitro-N-(1,2,3,6-tetrahydropyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H15N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-9-10-5-7-13-8-6-10/h1-5,13-14H,6-9H2

InChI Key

YSCJXOBOCPJONA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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